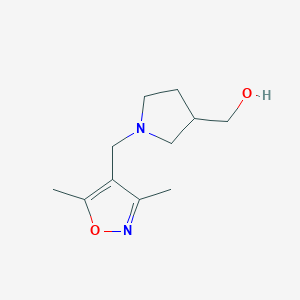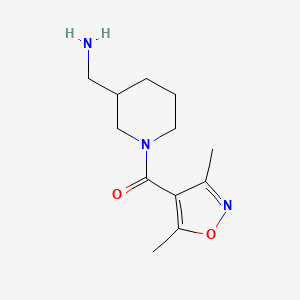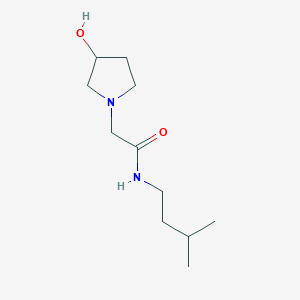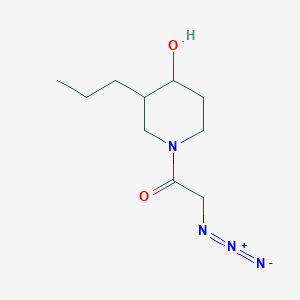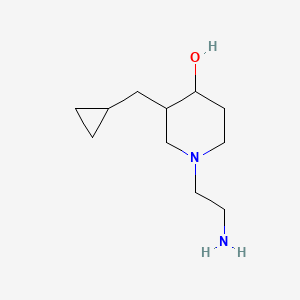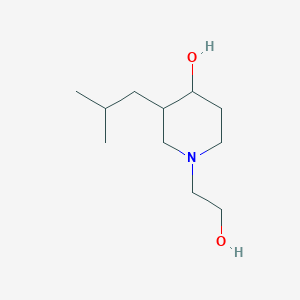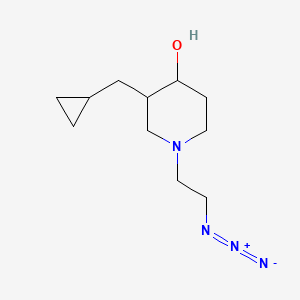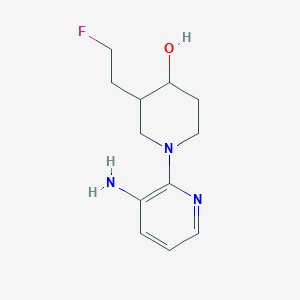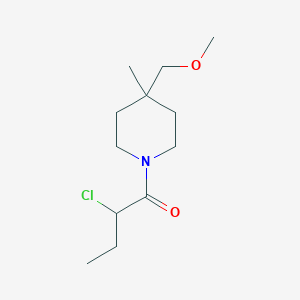
2-(3,4-Dimethoxyphenyl)-3-hydroxyquinolin-4(2H)-one
説明
2-(3,4-Dimethoxyphenyl)-3-hydroxyquinolin-4(2H)-one , also known as DMC , is a natural product isolated from the seeds of Syzygium nervosum A.Cunn. ex DC.. It exhibits intriguing biological activities and has drawn attention due to its potential therapeutic properties .
Synthesis Analysis
Thirty-three derivatives of DMC have been synthesized through various chemical transformations, including acylation, alkylations, and sulfonylation. These semi-synthetic derivatives were designed to explore structure-activity relationships (SAR) and enhance their biological properties. Notably, methylation, benzylation, benzenesulfonylation, naphthalenesulfonylation, and naphthoylation on the 4’-hydroxy group showed remarkable cytotoxicity against carcinoma cell lines .
Molecular Structure Analysis
The molecular structure of DMC consists of a quinoline core with a 3-hydroxy group and two methoxy substituents on the phenyl ring. The precise arrangement of these functional groups influences its biological activity. Further elucidation of its three-dimensional structure and intermolecular interactions is essential for understanding its mode of action .
Chemical Reactions Analysis
DMC derivatives were synthesized by modifying the 2’- and 4’-positions. Notably, 4’-O-monosubstituted DMC, 7-O-acylated-4-hydroxycoumarin derivatives, stilbene-coumarin derivatives, 2’,4’-disubstituted DMC, and flavanone derivatives were prepared. These modifications significantly impacted cytotoxicity, highlighting the importance of the 2’-hydroxy group and the derivatization pattern of the 4’-hydroxy group .
作用機序
Molecular docking studies shed light on how DMC and its derivatives interact with cyclin-dependent kinase 2 (CDK2). Understanding these interactions at the molecular level provides insights into their potential as anticancer agents. Further investigations are needed to validate their specific targets and pathways .
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-hydroxy-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-21-13-8-7-10(9-14(13)22-2)15-17(20)16(19)11-5-3-4-6-12(11)18-15/h3-9,20H,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJSAKBNPKQUFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=CC=CC=C3N2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-3-hydroxyquinolin-4(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[3-(Hydroxymethyl)pyrrolidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B1491430.png)
